2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
Description
Properties
IUPAC Name |
2-ethyl-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-14(4-2)19(23)21-17-8-7-15-9-10-22(13-16(15)12-17)20(24)18-6-5-11-25-18/h5-8,11-12,14H,3-4,9-10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYOOHKVEFIRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl intermediate, which is then reacted with a tetrahydroisoquinoline derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrahydroisoquinoline moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Structural Comparison
The compound most structurally analogous to 2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide (CAS: 955649-74-8) . Key structural differences include:
- Substituent at position 7 : The target compound features a 2-ethylbutanamide group, whereas the comparative compound has a 4-methoxybenzenesulfonamide group.
- Functional groups : The sulfonamide in the comparative compound introduces a strong electron-withdrawing sulfonyl group, while the amide in the target compound is less polar.
- Aromatic substitution : The 4-methoxybenzene ring in the comparative compound adds methoxy-based polarity, contrasting with the aliphatic ethyl group in the target compound.
Physicochemical Properties
Hypothesized Pharmacological Implications
- Target Compound : The aliphatic 2-ethylbutanamide group may enhance membrane permeability, favoring interactions with lipophilic targets (e.g., G protein-coupled receptors or intracellular enzymes). The furan-2-carbonyl group could stabilize binding via π-π interactions.
- Comparative Compound : The sulfonamide group in the analogous compound is associated with antibacterial activity (e.g., inhibition of dihydropteroate synthase in bacteria) . The methoxybenzene moiety may further modulate solubility and target affinity.
The sulfonamide derivative’s polarity and antibacterial targeting contrast with the hypothesized lipophilicity and broader target range of the amide-containing compound. Further experimental studies are required to validate these hypotheses and explore specific biological applications.
Biological Activity
2-ethyl-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide, with CAS number 955684-81-8, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.4162 g/mol
- Structure : The compound features a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group and an ethyl butanamide side chain. This unique structure may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of NF-kB signaling pathways.
- Cell Lines Tested : A549 lung cancer cells have shown sensitivity to such compounds, indicating potential use in lung cancer therapy .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects associated with tetrahydroisoquinoline derivatives:
- Neuroprotection Mechanism : The compound may exert protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.
Case Studies
Case Study 1 : A study involving a related compound demonstrated significant inhibition of cell viability in A549 cells when treated with a furan-containing tetrahydroisoquinoline derivative. The results indicated that these compounds could be developed as novel anticancer agents .
Case Study 2 : Another investigation into the pharmacological profile of tetrahydroisoquinoline derivatives highlighted their ability to cross the blood-brain barrier, making them suitable candidates for treating central nervous system disorders .
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
